molecular formula C17H23N5O2S B12467039 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide

Cat. No.: B12467039
M. Wt: 361.5 g/mol
InChI Key: DXQQPAXOZIGHHO-UHFFFAOYSA-N
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Description

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, an acetylamino group, and a diethylacetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the acetylamino group and the diethylacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2,5-difluorobenzamide
  • Azithromycin Related Compound H (3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)

Uniqueness

What sets 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

IUPAC Name

2-[[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C17H23N5O2S/c1-5-22(6-2)15(24)11-25-17-20-19-16(21(17)4)13-7-9-14(10-8-13)18-12(3)23/h7-10H,5-6,11H2,1-4H3,(H,18,23)

InChI Key

DXQQPAXOZIGHHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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